![molecular formula C16H13FN2OS2 B2484185 2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886917-58-4](/img/structure/B2484185.png)
2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The presence of a thiazole ring (a type of heterocyclic compound) and a fluorobenzene group suggests that this compound might have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzamide and thiazole groups. The ethylthio group might add some steric hindrance, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the presence and position of the functional groups within the molecule .Scientific Research Applications
Luminescent Materials
The compound has been used in the creation of luminescent materials . The study introduced two carbazole functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands and their boron difluoride complexes as luminescent materials . All luminescent materials were characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis, and they exhibited good thermal and electrochemical stability .
Organic Light Emitting Diodes (OLEDs)
The compound has been used in the development of Organic Light Emitting Diodes (OLEDs) . The materials were successfully used as dopant emitters in OLEDs, all doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on boron difluoride complexes showed better EL performance than the ligands .
Fluorescent Probes
The compound has been used in the development of fluorescent probes . A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
Solvent Effects Studies
The compound has been used in studies to reveal solvent effects . The study provided a molecular-level investigation where excited-state hydrogen bonds and proton transfers are affected by solvent polarity . The mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of electron transport materials (etms) for phosphorescent organic light-emitting diodes (pholeds) , and as fluorescent probes for selectively sensing cysteine .
Mode of Action
Similar compounds have been shown to exhibit high triplet energy, allowing efficient electron injection and transport . They also show a significant enhancement in fluorescence in the presence of certain analytes, such as cysteine .
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that this compound may play a role in electron transport processes and fluorescence signaling pathways .
Result of Action
Similar compounds have been shown to exhibit strong emission in organic light-emitting diodes (oleds) , and a significant enhancement in fluorescence in the presence of certain analytes .
Action Environment
Similar compounds have been shown to possess good thermal and electrochemical stability .
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOSXFBFXENPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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